molecular formula C9H11ClN2 B1629545 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine CAS No. 1003587-71-0

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Cat. No. B1629545
CAS RN: 1003587-71-0
M. Wt: 182.65 g/mol
InChI Key: YJXAQEUSLQZWLO-UHFFFAOYSA-N
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Description

“2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine” is a chemical compound with the molecular formula C9H11ClN2. It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine” include a molecular weight of 182.65 g/mol. The compound should be stored at 2-8°C . Its boiling point is 307.9±42.0°C at 760 mmHg, and it has a density of 1.176±0.06 g/cm3 .

Scientific Research Applications

Therapeutic Importance

Thiophene and its substituted derivatives, which include “2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . These compounds are effective in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis and Biological Application

Quinazoline and quinazolinone derivatives, which include “2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine”, have received significant attention due to their widely and distinct biopharmaceutical activities . These compounds are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacologically utilized molecules . They have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Inhibitor of Tyrosine Kinase

“2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine” has been identified as a good inhibitor of PDGFr (platelet-derived growth factor) or FGFr (fibroblast growth factor) tyrosine kinase . Tyrosine kinases are enzymes that catalyze a specific phosphorylation of tyrosine .

properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXAQEUSLQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648072
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

CAS RN

1003587-71-0
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 2
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 3
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 4
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 5
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 6
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

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